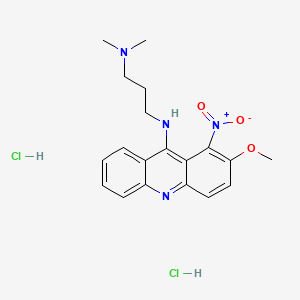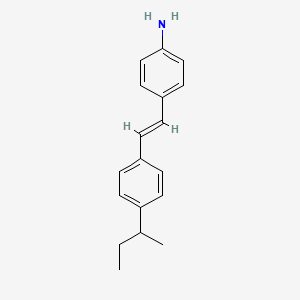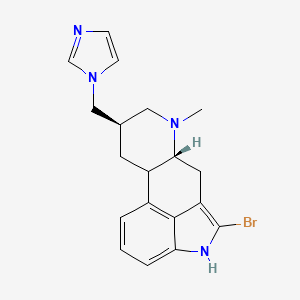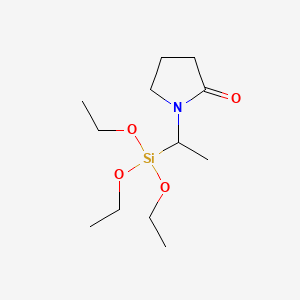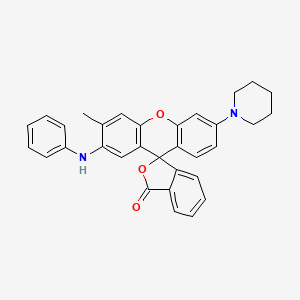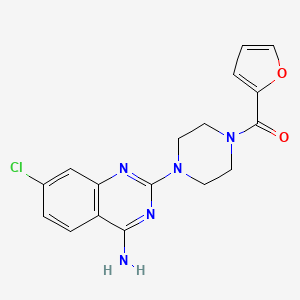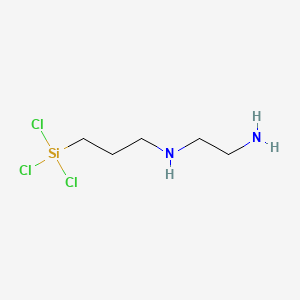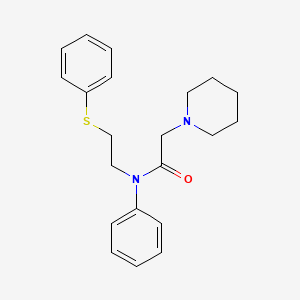
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecylthio groups attached to a pentanoic acid backbone, with diethanolamine forming a salt with the acid. The molecular formula of this compound is C29H58O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt typically involves the reaction of 4,4-Bis(dodecylthio)pentanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is unique due to its specific structural features, such as the presence of two dodecylthio groups and the formation of a salt with diethanolamine. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
71519-96-5 |
|---|---|
Molecular Formula |
C33H69NO4S2 |
Molecular Weight |
608.0 g/mol |
IUPAC Name |
4,4-bis(dodecylsulfanyl)pentanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C29H58O2S2.C4H11NO2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2;6-3-1-5-2-4-7/h4-27H2,1-3H3,(H,30,31);5-7H,1-4H2 |
InChI Key |
OXSJXZPFJVTJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



